4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the diethylamino group and the isopropyl group further enhances its chemical properties, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-(diethylamino)propylamine with an appropriate isopropyl-substituted pyrazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group allows for substitution reactions, where it can react with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[3-(diethylamino)propyl]benzamide: Shares the diethylamino group but has a benzamide structure instead of a pyrazole ring.
N,N-Diethyl-1,3-diaminopropane: Contains the diethylamino group but lacks the pyrazole and carboxamide functionalities.
Uniqueness
4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, diethylamino group, and isopropyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5O/c1-5-18(6-2)9-7-8-16-14(20)13-12(15)10-17-19(13)11(3)4/h10-11H,5-9,15H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENHLVKPNREOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=NN1C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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